molecular formula C10H9ClO2 B8488827 3-Methoxycinnamoyl Chloride

3-Methoxycinnamoyl Chloride

Cat. No.: B8488827
M. Wt: 196.63 g/mol
InChI Key: SXXZPHOCVWJAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxycinnamoyl Chloride is a useful research compound. Its molecular formula is C10H9ClO2 and its molecular weight is 196.63 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemistry

  • Intermediate in Synthesis : 3-Methoxycinnamoyl chloride is widely used as an intermediate in organic synthesis. It aids in the production of various compounds, including pharmaceuticals and agrochemicals. Its reactivity towards nucleophiles makes it a valuable building block for synthesizing bioactive molecules .

Biology

  • Antimicrobial and Antifungal Properties : Research has indicated that this compound exhibits potential antimicrobial and antifungal activities. Studies have explored its efficacy against various microbial strains, suggesting its potential as a therapeutic agent .
  • Anti-inflammatory Effects : In vitro studies have shown that derivatives of this compound can inhibit the expression of pro-inflammatory cytokines and reactive nitrogen species, indicating its role in managing inflammatory conditions .

Medicine

  • Drug Discovery : The compound has been investigated for its role in drug discovery processes, particularly for developing new therapeutic agents targeting diseases such as cancer and inflammatory disorders. Its derivatives have shown promising results in preclinical studies for their antiproliferative effects against cancer cell lines .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results demonstrated significant inhibition of bacterial growth, highlighting its potential application in treating infections caused by resistant pathogens .

Case Study 2: Anti-inflammatory Properties

Research involving animal models of colitis showed that compounds derived from this compound significantly reduced colonic tissue damage and clinical symptoms associated with inflammation. This suggests its potential use as an anti-inflammatory agent .

Data Table: Summary of Applications

Application AreaSpecific UseFindings
ChemistryIntermediate for organic synthesisUsed in pharmaceuticals and agrochemicals
BiologyAntimicrobial activityEffective against resistant bacterial strains
MedicineDrug discoveryPromising results in antiproliferative activity against cancer cells
Anti-inflammatoryTreatment of colitisReduced symptoms and tissue damage in animal models

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

3-(3-methoxyphenyl)prop-2-enoyl chloride

InChI

InChI=1S/C10H9ClO2/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3

InChI Key

SXXZPHOCVWJAEN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Thionyl chloride (38 g.) was added dropwise to a mixture of 3-methoxycinnamic acid (50 g.) and benzene (500 ml.), and the resulting mixture was heated under reflux for 1.5 hours, then evaporated under reduced pressure on a rotary evaporator to give an oil. The oil solidified on standing at room temperature, giving 59 g. of the product. Analytical sample (m.p. 43°-45°) was obtained by recrystallization from petroleum ether.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3-methoxycinnamic acid (75.0 g, 0.42 mol) in thionyl chloride (250 mL) was heated at reflux for 1 h. The majority of the the thionyl chloride was then distilled off and the resulting residue was treated with dichloromethane and residual thionyl chloride was removed by codistillation to give 3-methoxycinnamic acid chloride of sufficient purity to be used without further purification. Pyridine (186 mL, 2.3 mol) and N,O-dimethylhydroxylamine hydrochloride (45.17 g, 0.46 mol) were added to a 0° C. solution of 3-methoxycinnamic acid chloride(0.42 mol) in dry dichloromethane (500 mL). The solution was stirred for 18 h at room temperature, diluted with dichloromethane (200 mL), and washed sequentially with 1N HCl, saturated sodium bicarbonate, and brine. It was then dried over MgSO4 and concentrated in vacuo to give the title compound as a dark oil (88.43 g, 95%): 1H NMR (300 MHz, CDCl3) δ3.25 (s, 3H), 3.68 (s, 3H), 3.84 (s, 3H), 6.82-6.86 (m, 1H), 7.00 (d, J=16.1 Hz, 1H), 7.10 (br s, 1H), 7.15-7.20 (m, 1H), 7.32 (t, J=6.6 Hz, 1H), 7.72 (d, J=16.0 Hz, 1H).
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

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